![molecular formula C11H8N2O B1293029 1-acetyl-1H-indole-6-carbonitrile CAS No. 1017791-09-1](/img/structure/B1293029.png)
1-acetyl-1H-indole-6-carbonitrile
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Overview
Description
Scientific Research Applications
Organic Synthesis and Chemical Reactions
Synthesis of Functionalized Bipyridine Derivatives : A series of functionalized 6-(1H-indol-3-yl)-2,2'-bipyridine-5-carbonitrile derivatives were synthesized through a one-pot multi-component reaction, highlighting a method for creating complex molecules with potential applications in material science and catalysis (Thirumurugan & Perumal, 2009). This process emphasizes the molecule's versatility in constructing biologically and electronically interesting structures.
Cytotoxic Activity Against Cancer Cell Lines : Novel 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile compounds were synthesized and showed potent anticancer activities against various human cancer cell lines, including colon and lung cancer. This indicates the molecule's potential as a scaffold for developing new anticancer agents (Radwan, Alminderej, & Awad, 2020).
Copper-Mediated Cyanation of Indoles : A novel method for the C2-cyanation of indoles using acetonitrile as a "nonmetallic" cyanide source was developed, demonstrating the molecule's role in facilitating the functionalization of indoles, which are crucial in pharmaceutical chemistry (Pan et al., 2013).
Biological and Medicinal Applications
Antimicrobial and Anti-inflammatory Properties : The synthesis and spectral elucidation of 4,5-dihydropyrimidine-5-carbonitrile derivatives showed significant antimicrobial and anti-inflammatory activities, underlining the potential of related compounds in the development of new therapeutic agents (Alam et al., 2012).
Fluorescent Properties for Molecular Probes : The aza-Henry and aza-Knoevenagel reactions of nitriles leading to the synthesis of pyrido[1,2-a]indoles, which exhibit fluorescence, suggest applications in developing molecular probes and materials science for imaging and sensing technologies (Zalte et al., 2020).
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 1-acetyl-1h-indole-6-carbonitrile, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses . The specific interactions and resulting changes would depend on the particular target and the biological context.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . For example, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
properties
IUPAC Name |
1-acetylindole-6-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-8(14)13-5-4-10-3-2-9(7-12)6-11(10)13/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLADPUTDHKBTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC2=C1C=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649229 |
Source
|
Record name | 1-Acetyl-1H-indole-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1017791-09-1 |
Source
|
Record name | 1-Acetyl-1H-indole-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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